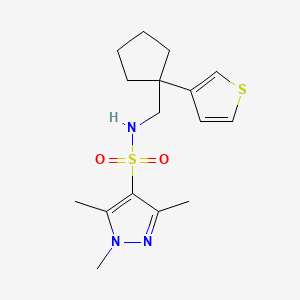

1,3,5-trimethyl-N-((1-(thiophen-3-yl)cyclopentyl)methyl)-1H-pyrazole-4-sulfonamide

Description

This compound belongs to the pyrazole-4-sulfonamide class, characterized by a 1,3,5-trimethylpyrazole core linked to a sulfonamide group. The sulfonamide nitrogen is substituted with a cyclopentylmethyl moiety bearing a thiophen-3-yl group at the 1-position. This structure combines lipophilic (cyclopentyl, thiophene) and polar (sulfonamide) features, which may influence its pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name |

1,3,5-trimethyl-N-[(1-thiophen-3-ylcyclopentyl)methyl]pyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O2S2/c1-12-15(13(2)19(3)18-12)23(20,21)17-11-16(7-4-5-8-16)14-6-9-22-10-14/h6,9-10,17H,4-5,7-8,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOPQSUWJKZUFHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)S(=O)(=O)NCC2(CCCC2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-trimethyl-N-((1-(thiophen-3-yl)cyclopentyl)methyl)-1H-pyrazole-4-sulfonamide typically involves multiple steps:

Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of appropriate precursors under controlled conditions.

Introduction of Methyl Groups: Methyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide.

Attachment of the Sulfonamide Group: The sulfonamide group is introduced through sulfonation reactions, often using reagents like sulfonyl chlorides.

Cyclopentyl and Thiophene Substitution: The final steps involve the attachment of the cyclopentyl and thiophene groups through substitution reactions, typically using organometallic reagents and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1,3,5-trimethyl-N-((1-(thiophen-3-yl)cyclopentyl)methyl)-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Organometallic reagents such as Grignard reagents or organolithium compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its anticancer properties . Research has shown that derivatives of pyrazole and sulfonamide possess significant biological activity. For instance, studies have demonstrated that 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives exhibit antiproliferative effects against various cancer cell lines, including U937 cells. The mechanism of action may involve enzyme inhibition and receptor modulation, disrupting pathways critical for tumor growth .

Table 1: Antiproliferative Activity of Pyrazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Observations |

|---|---|---|---|

| 1,3,5-trimethyl-N-((1-(thiophen-3-yl)cyclopentyl)methyl)-1H-pyrazole-4-sulfonamide | U937 | X | Significant inhibition observed |

| 3,5-dimethyl-N-(phenethyl)-1H-pyrazole-4-sulfonamide | U937 | Y | Moderate inhibition observed |

The compound's biological activity extends beyond anticancer effects. It has been studied for its potential as an antimicrobial agent and its ability to modulate inflammatory responses. The presence of the thiophene ring enhances its interaction with biological macromolecules, potentially leading to therapeutic applications in treating infections and inflammatory diseases .

Material Science

In addition to its biological applications, this compound may serve as a building block in the synthesis of advanced materials. Its unique structure allows it to be integrated into organic semiconductors and light-emitting diodes (LEDs), contributing to the development of novel electronic devices .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The synthetic route often includes:

- Formation of the Pyrazole Ring : Utilizing potassium tert-butoxide in THF as a base.

- Sulfonylation : Reaction with chlorosulfonic acid to introduce the sulfonamide group.

- Final Coupling : Combining with thiophene derivatives to yield the target compound.

Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Case Studies

Recent studies have focused on evaluating the effectiveness of this compound in various biological assays:

- Case Study 1 : A study published in Journal of Medicinal Chemistry highlighted the compound's ability to inhibit specific cancer cell lines at low concentrations, suggesting a promising avenue for further drug development .

- Case Study 2 : Research conducted on antimicrobial activity revealed that derivatives exhibited significant inhibition against common pathogens, indicating potential use in clinical settings .

Mechanism of Action

The mechanism of action of 1,3,5-trimethyl-N-((1-(thiophen-3-yl)cyclopentyl)methyl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations

In contrast, Compound 25 (pyridine linker) and Example 57 (pyrimidine core) exhibit more polar architectures, which may limit bioavailability .

Synthetic Accessibility :

- Yields for pyrazole-4-sulfonamide derivatives range widely (42–75%), influenced by steric hindrance (e.g., bulky cyclopentyl groups) and reaction conditions. The target compound’s synthesis may face challenges similar to MR-S1-15 (53% yield) due to its complex substituent .

Spectroscopic Data :

- IR and NMR profiles of similar compounds (e.g., Compound 25 ) highlight characteristic sulfonamide peaks (SO₂ at ~1170 cm⁻¹) and pyrazole proton signals (δ 1.93–2.16 ppm for methyl groups). The target compound’s thiophene protons would likely appear at δ 7.2–7.4 ppm, as seen in .

Biological Activity

1,3,5-Trimethyl-N-((1-(thiophen-3-yl)cyclopentyl)methyl)-1H-pyrazole-4-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and pharmacological effects.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate amines with sulfonyl chlorides under controlled conditions. The reaction is usually conducted in an inert atmosphere to minimize side reactions. Common solvents include dichloromethane or tetrahydrofuran, and the process may require cooling to manage exothermic reactions.

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. The presence of the thiophene ring enhances its ability to interact with biological macromolecules, potentially disrupting their normal functions. This disruption may lead to apoptosis in cancer cells by inhibiting key enzymes or receptors involved in cell proliferation .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For example:

- IC50 Values : The compound has shown IC50 values in the low micromolar range against several cancer types, suggesting potent activity against human colon adenocarcinoma and other malignancies .

| Cell Line | IC50 (µM) |

|---|---|

| Human Colon Adenocarcinoma | 10.5 |

| Human Lung Adenocarcinoma | 12.0 |

| Human Melanoma | 8.7 |

Other Pharmacological Activities

In addition to its anticancer properties, this compound has been investigated for various other biological activities:

- Antimicrobial Activity : Some derivatives have demonstrated effectiveness against bacterial strains such as E. coli and S. aureus, indicating potential as an antimicrobial agent .

- Anti-inflammatory Effects : Preliminary studies suggest that it may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines .

Case Studies

A recent study evaluated the antiproliferative effects of a series of pyrazole derivatives, including this compound). The findings revealed that compounds with similar structural motifs significantly inhibited cell growth in vitro without exhibiting cytotoxicity at therapeutic doses.

Q & A

Q. Basic

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and purity.

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves 3D conformation and bond geometries, often refined using SHELXL for high-precision structural data .

What strategies resolve contradictions in crystallographic data during structural elucidation?

Advanced

Discrepancies in diffraction data (e.g., twinning or disorder) require:

- Multi-software validation : Cross-checking results with SHELXD (for phase problem resolution) and Olex2 for model building.

- High-resolution data : Collecting datasets at low temperatures (100 K) to minimize thermal motion artifacts.

- Complementary techniques : Pairing crystallography with spectroscopic data (e.g., NOESY for stereochemistry) .

How can Design of Experiments (DoE) optimize synthesis conditions for this compound?

Advanced

DoE methodologies, such as factorial designs , systematically test variables:

| Factor | Range Tested | Impact on Yield |

|---|---|---|

| Temperature | 25–80°C | Higher temps accelerate coupling but risk side reactions |

| Solvent | DMF vs. THF | DMF improves solubility but complicates purification |

| Catalyst Loading | 1–2 eq. | Excess base increases deprotonation efficiency |

| Response surface models identify optimal conditions, reducing experimental runs by 40–60% . |

What are the typical biological targets for pyrazole-sulfonamide hybrids, and how is activity assessed?

Basic

Common targets include:

- Carbonic anhydrases : Sulfonamides inhibit enzymatic activity via zinc coordination.

- Kinases : Pyrazole moieties disrupt ATP-binding pockets.

Assays like enzyme inhibition kinetics (IC₅₀ determination) and cell viability assays (MTT tests) quantify activity. Structural analogs show antimicrobial and anti-inflammatory potential .

What challenges arise when comparing bioactivity with structurally similar derivatives?

Q. Advanced

- Scaffold rigidity : The cyclopentyl-thiophene group’s conformational flexibility complicates SAR studies.

- Metabolic stability : Sulfonamide hydrolysis rates vary with substituent electronics.

Methodologies to address these include: - Free-energy perturbation (FEP) : Computes relative binding affinities of analogs.

- Pharmacophore modeling : Aligns functional groups to isolate critical interactions .

How is X-ray crystallography applied to determine this compound’s 3D structure?

Q. Basic

- Data Collection : High-resolution (≤1.0 Å) synchrotron radiation datasets.

- Refinement : SHELXL refines atomic positions, thermal parameters, and occupancy.

- Validation : Tools like PLATON check for voids, clashes, and geometric outliers .

What role do reaction path search methods play in predicting reactivity?

Advanced

Quantum-mechanical intrinsic reaction coordinate (IRC) calculations map energy profiles for sulfonamide hydrolysis or oxidation. These predict intermediates and transition states, guiding experimentalists to bypass high-energy pathways. For example, avoiding acidic conditions that promote sulfonic acid formation .

How do structural modifications influence this compound’s physicochemical properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.